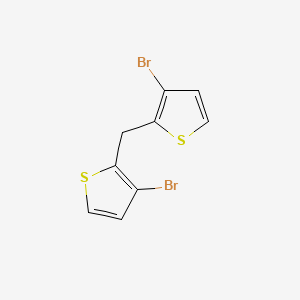
Bis(3-bromothiophen-2-yl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-bromothiophen-2-yl)methane is an organic compound featuring two brominated thiophene rings connected by a methylene bridge. This compound is of significant interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of bromine atoms in the thiophene rings enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-bromothiophen-2-yl)methane typically involves the bromination of thiophene followed by a coupling reaction. One common method is the bromination of thiophene to produce 3-bromothiophene, which is then subjected to a coupling reaction with formaldehyde under acidic conditions to form this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(3-bromothiophen-2-yl)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex molecules.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids or stannanes under inert atmosphere.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Coupling Products:
Wissenschaftliche Forschungsanwendungen
Bis(3-bromothiophen-2-yl)methane has diverse applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds, including anti-cancer and anti-inflammatory agents.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Bis(3-bromothiophen-2-yl)methane in various applications depends on its chemical reactivity and interaction with other molecules. In organic electronics, its role as a building block in conjugated systems allows for efficient charge transport and light emission. In pharmaceuticals, its brominated thiophene rings can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Vergleich Mit ähnlichen Verbindungen
Bis(thiophen-2-yl)methane: Lacks bromine atoms, resulting in different reactivity and electronic properties.
Bis(3-chlorothiophen-2-yl)methane: Similar structure but with chlorine atoms instead of bromine, leading to different substitution patterns and reactivity.
Bis(3-iodothiophen-2-yl)methane: Contains iodine atoms, which can participate in different types of coupling reactions compared to bromine.
Uniqueness: Bis(3-bromothiophen-2-yl)methane is unique due to the presence of bromine atoms, which enhance its reactivity and make it a versatile intermediate for various synthetic applications. Its ability to undergo multiple types of reactions and form complex structures makes it valuable in both academic research and industrial applications.
Eigenschaften
CAS-Nummer |
17965-59-2 |
|---|---|
Molekularformel |
C9H6Br2S2 |
Molekulargewicht |
338.1 g/mol |
IUPAC-Name |
3-bromo-2-[(3-bromothiophen-2-yl)methyl]thiophene |
InChI |
InChI=1S/C9H6Br2S2/c10-6-1-3-12-8(6)5-9-7(11)2-4-13-9/h1-4H,5H2 |
InChI-Schlüssel |
QFUWWMYEZXFRSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1Br)CC2=C(C=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



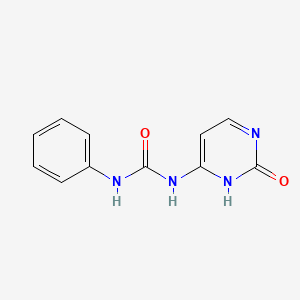
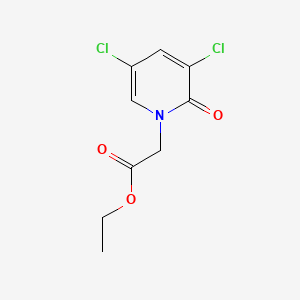

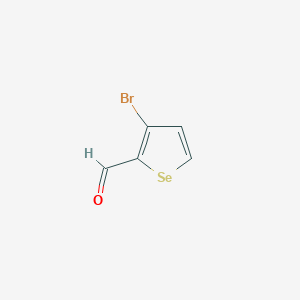
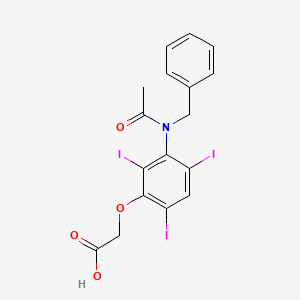
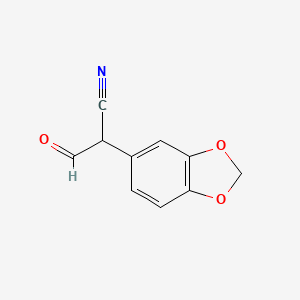
![[(2-Methylbutan-2-yl)peroxy]methanol](/img/structure/B14703858.png)
![6-Chloro-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14703861.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14703862.png)

![[(3-Chlorobiphenyl-2-yl)oxy]acetic acid](/img/structure/B14703871.png)
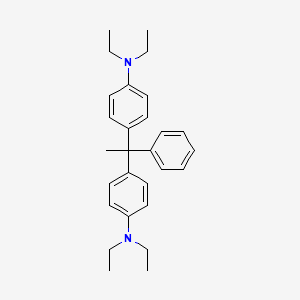
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
